N-(4-methylbenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide
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Overview
Description
“N-(4-methylbenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide” is a complex organic compound. It contains several functional groups, including a methylbenzothiazole, a nitro group, a pyridinylmethyl group, and a thiophene carboxamide .
Synthesis Analysis
While the specific synthesis process for this compound isn’t available, similar compounds are often synthesized through coupling reactions . For instance, substituted 2-amino benzothiazoles can be coupled with N-phenyl anthranilic acid to yield intermediate compounds . These intermediates can then be treated with appropriate reagents to yield the final derivatives .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. Unfortunately, without specific data or crystallographic information, it’s difficult to provide a detailed analysis .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the conditions and the reagents used. The presence of multiple functional groups means that it could participate in a variety of reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Similar compounds have been found to have good yields and specific melting points . They were also characterized using IR, 1H, 13C NMR, and mass spectral data .Scientific Research Applications
Heterocyclic Compound Synthesis
Research demonstrates the development of novel synthetic routes and mechanisms for generating heterocyclic compounds that incorporate thiophene and thiazole rings. For instance, Abadleh et al. (2021) explored thiophene ring-opening reactions to synthesize 1,3,4-thiadiazoline-(condensed) pyridone hybrids, showcasing the versatility of thiophene derivatives in creating complex heterocyclic structures (Abadleh, Abdullah, Awwadi, & El-Abadelah, 2021).
Antimicrobial and Anticancer Activity
Several studies have been conducted to evaluate the biological activities of thiophene and thiazole derivatives. Atta and Abdel-Latif (2021) synthesized 4-acetyl-5-anilino-N-arylthiophene-2-carboxamide derivatives and assessed their in vitro cytotoxicity, highlighting the potential of thiophene-based compounds in cancer therapy (Atta & Abdel‐Latif, 2021). Moreover, Talupur, Satheesh, and Chandrasekhar (2021) synthesized thiophene-2-carboxamides with potential antimicrobial properties, contributing to the search for new antimicrobial agents (Talupur, Satheesh, & Chandrasekhar, 2021).
Material Science and Nanotechnology
In the field of material science, Zargoosh et al. (2015) developed a magnetic nanoadsorbent modified with N2,N6-di(thiazol-2-yl)pyridine-2,6-dicarboxamide for the removal of heavy metals from industrial wastes. This research showcases the application of thiophene and thiazole derivatives in environmental remediation and highlights their potential in the development of nanomaterials for pollution control (Zargoosh, Sohrabi, Abdolmaleki, & Firouz, 2015).
Molecular Modeling and QSAR Studies
Al-Masoudi, Salih, and Al-Soud (2011) conducted quantitative structure-activity relationship (QSAR) studies on new benzothiazoles derived substituted piperazine derivatives, providing insights into the molecular properties that contribute to biological activity. This research illustrates the utility of thiophene and thiazole derivatives in computational chemistry and drug design (Al-Masoudi, Salih, & Al-Soud, 2011).
Mechanism of Action
Target of Action
The compound, also known as N-(4-methylbenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide, is primarily targeted against Mycobacterium tuberculosis . The primary target of this compound is the DprE1 enzyme , which plays a crucial role in the survival and virulence of Mycobacterium tuberculosis.
Mode of Action
The compound interacts with its target, the DprE1 enzyme, and inhibits its function . This interaction results in the inhibition of the growth of Mycobacterium tuberculosis
Biochemical Pathways
The compound affects the biochemical pathway involving the DprE1 enzyme . The DprE1 enzyme is involved in the biosynthesis of arabinogalactan, a key component of the mycobacterial cell wall . By inhibiting the DprE1 enzyme, the compound disrupts the formation of the cell wall, leading to the death of the bacteria .
Result of Action
The result of the compound’s action is the inhibition of the growth of Mycobacterium tuberculosis . This leads to a decrease in the number of bacteria, thereby helping to control the infection .
Future Directions
Properties
IUPAC Name |
N-(4-methyl-1,3-benzothiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O3S2/c1-12-4-2-6-14-17(12)21-19(28-14)22(11-13-5-3-9-20-10-13)18(24)15-7-8-16(27-15)23(25)26/h2-10H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNVGBTCTPRNFJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)N(CC3=CN=CC=C3)C(=O)C4=CC=C(S4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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